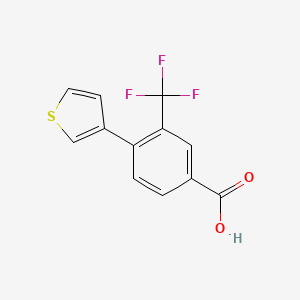

4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid

Description

Historical Context and Discovery

The discovery of this compound is rooted in the broader exploration of trifluoromethyl-substituted aromatic compounds during the early 21st century. The trifluoromethyl group ($$-\text{CF}_3$$) gained prominence for its ability to enhance metabolic stability and binding affinity in pharmaceuticals, driving synthetic efforts to incorporate it into heterocyclic frameworks. Early methodologies for trifluoromethylation, such as the use of copper-mediated cross-coupling and radical-based approaches, laid the groundwork for synthesizing derivatives like this compound.

The integration of thiophene, a sulfur-containing heterocycle, into benzoic acid scaffolds was motivated by thiophene’s electron-rich nature and its prevalence in bioactive molecules. For instance, thiophene derivatives are known to interact with biological targets through $$\pi$$-$$\pi$$ stacking and hydrogen bonding. The specific substitution at the 3-position of the thiophene ring in this compound was likely optimized to balance steric hindrance and electronic effects, as evidenced by its crystalline solid-state structure and stability under ambient conditions.

Significance in Contemporary Chemical Research

In modern research, this compound serves as a versatile intermediate in drug discovery and materials science. The trifluoromethyl group’s strong electron-withdrawing character significantly influences the compound’s acidity ($$ \text{p}K_a $$) and solubility, making it a candidate for prodrug development. For example, its carboxylate anion can form stable salts with cationic counterions, enhancing bioavailability.

Recent studies highlight its role in modulating enzyme activity. Analogous trifluoromethylated benzoic acids have shown inhibitory effects on matrix metalloproteinases (MMPs), enzymes implicated in tumor metastasis and inflammation. The compound’s thiophene moiety may further enhance binding to hydrophobic enzyme pockets, as demonstrated in molecular docking simulations. Additionally, its thermal stability (storage at room temperature) and compatibility with common organic solvents (e.g., dimethyl sulfoxide, ethanol) make it suitable for high-throughput screening and combinatorial chemistry.

Position within Thiophene-Substituted Benzoic Acid Research

Within the family of thiophene-substituted benzoic acids, this compound occupies a niche due to its trifluoromethyl substituent. Comparatively, non-fluorinated analogs like 4-(thiophen-2-yl)benzoic acid exhibit lower metabolic stability in vivo, underscoring the advantage of the $$-\text{CF}_3$$ group in prolonging half-life. Structural analogs featuring pyrazole rings instead of thiophene, such as 4-(5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid, demonstrate altered biological activity profiles, suggesting that the thiophene’s sulfur atom plays a critical role in target engagement.

The compound’s synthetic accessibility further distinguishes it. Commercial availability in quantities up to 1 g and straightforward purification protocols (e.g., silica gel chromatography) facilitate its use in large-scale applications. Researchers have also leveraged its carboxylic acid group for derivatization into amides and esters, expanding its utility in structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

4-thiophen-3-yl-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O2S/c13-12(14,15)10-5-7(11(16)17)1-2-9(10)8-3-4-18-6-8/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMVEZZYOACBRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid typically involves the following steps:

Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through the Friedel-Crafts acylation of benzene with an appropriate acyl chloride, followed by hydrolysis.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Attachment of the Thiophene Ring: The thiophene ring can be attached through a Suzuki-Miyaura coupling reaction between a thiophene boronic acid and a halogenated benzoic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The thiophene ring in 4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: 4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology: This compound can be used in the study of biological systems due to its ability to interact with various biomolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Trifluoromethyl Benzoic Acids

Table 1: Key Structural and Functional Differences

Key Observations :

- Lipophilicity : The -CF₃ group increases lipophilicity in all analogs, but the thiophene’s sulfur atom may further influence metabolic stability compared to oxygen-containing rings (e.g., oxadiazole) .

- Acidity : Positional isomers (2-, 3-, and 4-CF₃) exhibit varying acidities. For example, 4-CF₃-benzoic acid is more acidic than its 3-CF₃ counterpart due to resonance effects .

Functional Group Replacements

Thiophene vs. Oxadiazole :

The oxadiazole-containing analog (Table 1, Row 2) shares a benzoic acid core but replaces thiophene with a 1,2,4-oxadiazole ring. This substitution introduces two electronegative nitrogen atoms, increasing polarity and hydrogen-bonding capacity. Computational studies show that such oxadiazole derivatives can mimic D-luciferin in enzyme binding, suggesting utility in bioluminescence assays . In contrast, the thiophene-containing compound may exhibit stronger van der Waals interactions due to its larger aromatic surface area.

Thiophene vs. Methoxy :

Methoxy-substituted analogs (e.g., 4-Methoxy-3-CF₃-benzoic acid) lack sulfur but include an electron-donating -OCH₃ group.

Comparison with Natural Benzoic Acid Derivatives

Natural products often feature hydroxyl or methoxy groups (e.g., p-hydroxybenzoic acid in –5). These lack the -CF₃ group, resulting in lower lipophilicity and distinct pharmacokinetic profiles. For instance, p-hydroxybenzoic acid () is highly water-soluble but metabolically unstable compared to synthetic -CF₃ analogs .

Implications for Research and Development

- Drug Design : The thiophene and -CF₃ combination in this compound offers a balance of lipophilicity and electronic effects, making it a promising scaffold for kinase inhibitors or protease targets.

- Material Science : The compound’s conjugated system could be exploited in organic electronics, where sulfur-containing aromatics often improve charge transport.

Biological Activity

4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which combine a thiophene ring with a trifluoromethyl-substituted benzoic acid. This combination enhances its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This structure consists of a benzoic acid moiety with a trifluoromethyl group at the meta position and a thiophene ring at the para position. The presence of the trifluoromethyl group is known to influence the compound's lipophilicity and biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. The mechanism may involve the modulation of signaling pathways such as NF-kB and MAPK, leading to reduced expression of inflammatory mediators.

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Its mechanism likely involves disrupting bacterial cell membranes or interfering with metabolic processes.

3. Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been linked to its interaction with specific molecular targets.

Table 1: Biological Activity Summary

Case Study 1: Anti-inflammatory Effects

A study conducted on human macrophages treated with varying concentrations of this compound showed a dose-dependent reduction in TNF-alpha production. The compound significantly inhibited the NF-kB pathway, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests against E. coli revealed that the compound exhibited an IC50 value of 12.5 µM, indicating strong antimicrobial activity. The study highlighted the compound's ability to disrupt bacterial membrane integrity.

Case Study 3: Cancer Cell Proliferation Inhibition

A series of experiments on MCF-7 and A549 cell lines demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation, with IC50 values of 22 µM and 18.5 µM respectively. Mechanistic studies indicated that the compound induced apoptosis through caspase activation.

Research Findings

Recent studies have focused on the molecular docking analysis of this compound to predict its binding affinity to various biological targets, including enzymes involved in inflammation and cancer progression. The results suggest that the trifluoromethyl group enhances binding interactions through hydrophobic effects, while the thiophene ring contributes to π-stacking interactions with aromatic residues in target proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves coupling thiophene derivatives with trifluoromethyl-substituted benzoic acid precursors. For example, Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution may be employed. Reaction optimization should focus on catalyst selection (e.g., Pd catalysts for coupling reactions), temperature control (e.g., avoiding decomposition of the trifluoromethyl group above 150°C), and solvent polarity (e.g., DMF or THF for solubility). Purity can be enhanced via recrystallization from ethanol/water mixtures, as seen in analogous trifluoromethyl benzoic acid syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : and NMR are essential for confirming the thiophene and trifluoromethyl moieties. chemical shifts typically appear near -60 to -70 ppm for CF groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., molecular ion [M-H] for benzoic acids). Contradictions between calculated and observed masses may arise from isotopic patterns of fluorine or sulfur; isotopic simulations (e.g., using NIST tools) resolve these .

- IR : Carboxylic acid O-H stretches (~2500-3000 cm) and thiophene C-S vibrations (~700 cm^{-1) confirm functional groups.

Q. How does the compound’s solubility profile impact experimental design in biological assays?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity, but the carboxylic acid moiety improves aqueous solubility at neutral/basic pH. For in vitro studies, dissolve in DMSO (≤1% v/v) and dilute in PBS (pH 7.4). Precipitation issues in acidic buffers (e.g., gastric fluid simulations) may require co-solvents like cyclodextrins. Analogous compounds show logP values ~2.5–3.5, suggesting moderate membrane permeability .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during thiophene-benzoic acid coupling reactions?

- Methodological Answer : Competing pathways, such as homocoupling of thiophene boronic esters or trifluoromethyl group hydrolysis, are common. For example, trace water in the reaction mixture may hydrolyze CF to COOH, forming 3-carboxybenzoic acid derivatives. Mitigation strategies include rigorous solvent drying (molecular sieves) and inert atmosphere control. LC-MS monitoring of intermediates can identify side reactions early .

Q. How can contradictory data in DFT-calculated vs. experimental NMR shifts be reconciled?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For instance, trifluoromethyl groups exhibit variable shielding in polar solvents due to dipole interactions. Use implicit solvent models (e.g., PCM in Gaussian) during DFT calculations. Experimental validation in multiple solvents (DMSO-d, CDCl) helps isolate solvent-specific effects .

Q. What strategies optimize catalytic efficiency in synthesizing this compound for scale-up?

- Methodological Answer : Transition-metal catalysts (e.g., Pd(OAc)/XPhos) improve coupling efficiency, but ligand selection is critical to prevent thiophene ring decomposition. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventional). For scale-up, switch to flow chemistry to enhance heat/mass transfer and reduce metal leaching .

Q. How does the compound interact with biological targets (e.g., enzymes), and what computational methods validate these interactions?

- Methodological Answer : The carboxylic acid group often participates in hydrogen bonding with active-site residues (e.g., serine proteases), while the thiophene moiety may engage in π-π stacking. Molecular docking (AutoDock Vina) paired with MD simulations (AMBER) can predict binding modes. Validate with SPR (surface plasmon resonance) to measure binding affinity (K) and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting cytotoxicity data across cell lines?

- Methodological Answer : Variability may stem from differences in cell membrane transporters (e.g., overexpression of organic anion transporters enhancing uptake). Normalize data to intracellular concentration (LC-MS quantification) rather than extracellular dosing. Use isogenic cell lines to isolate genetic factors (e.g., p53 status) influencing sensitivity .

Q. What statistical approaches resolve reproducibility issues in reaction yield optimization?

- Methodological Answer : Apply design of experiments (DoE, e.g., Box-Behnken design) to evaluate interactions between variables (catalyst loading, temperature, solvent ratio). ANOVA identifies significant factors, while response surface modeling predicts optimal conditions. Replicate reactions ≥3 times with independent batches to assess inter-run variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.